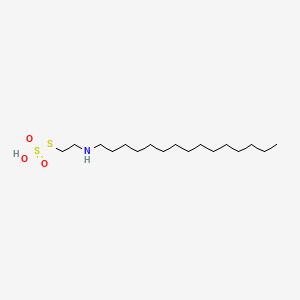
2-Methyl-d3-propyl-2,3,3,3-d4alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-d3-propyl-2,3,3,3-d4alcohol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique isotopic properties, which can help in tracing and studying various chemical and biological processes. The presence of deuterium atoms can influence the physical and chemical properties of the compound, making it valuable in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d3-propyl-2,3,3,3-d4alcohol typically involves the incorporation of deuterium into the molecular structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated reagents. For example, starting with a precursor like 2-Methyl-propyl alcohol, deuterium gas (D2) can be used in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions or the use of deuterated solvents and reagents. The process must ensure high isotopic purity and yield, which is critical for the compound’s effectiveness in research applications. Techniques such as fractional distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-d3-propyl-2,3,3,3-d4alcohol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form deuterated hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: SOCl2 in pyridine, PBr3 in tetrahydrofuran (THF).
Major Products
Oxidation: Deuterated ketones or aldehydes.
Reduction: Deuterated alkanes.
Substitution: Deuterated alkyl halides.
Scientific Research Applications
2-Methyl-d3-propyl-2,3,3,3-d4alcohol is used in various fields of scientific research:
Chemistry: As a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: In pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Mechanism of Action
The mechanism by which 2-Methyl-d3-propyl-2,3,3,3-d4alcohol exerts its effects is primarily through its isotopic substitution. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction rates. This isotopic effect is utilized to study reaction pathways and mechanisms, as the presence of deuterium can slow down certain chemical reactions, providing insights into the steps involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-propyl alcohol: The non-deuterated version of the compound.
2-Methyl-d3-propyl alcohol: Partially deuterated version with fewer deuterium atoms.
2-Methyl-propyl-2,3,3,3-d4alcohol: Another partially deuterated version with deuterium atoms at different positions.
Uniqueness
2-Methyl-d3-propyl-2,3,3,3-d4alcohol is unique due to its high degree of deuteration, which provides distinct advantages in research applications. The complete substitution of hydrogen with deuterium at specific positions allows for more precise studies of reaction mechanisms and metabolic pathways compared to partially deuterated or non-deuterated analogs.
This compound’s high isotopic purity and specific deuterium placement make it a valuable tool in scientific research, offering insights that are not possible with other similar compounds.
Properties
Molecular Formula |
C4H10O |
|---|---|
Molecular Weight |
81.16 g/mol |
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(deuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D,2D3,3D2,4D |
InChI Key |
ZXEKIIBDNHEJCQ-OTJFIJHESA-N |
Isomeric SMILES |
[2H]CC([2H])(C([2H])([2H])[2H])C([2H])([2H])O |
Canonical SMILES |
CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5R,6S)-5-amino-1,7-diazatricyclo[7.3.0.02,6]dodeca-3,9,11-trien-8-one](/img/structure/B15350783.png)

![[(2S,3S,4R,5R)-3,4-diacetyloxy-5-bromooxolan-2-yl]methyl acetate](/img/structure/B15350791.png)

![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate](/img/structure/B15350799.png)
![N-(2-{[4-(4-Hydroxy-3-isopropylphenoxy)-3,5-dimethylphenyl]amino}-2-oxo-1-phenylethyl)-N-methylbenzamide](/img/structure/B15350810.png)
![N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15350811.png)



![(2Z)-2-[(2E)-(4-bromobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15350832.png)
![2-(Dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzothiophen-2-yl]ethanone;trihydrate;dihydrochloride](/img/structure/B15350837.png)

